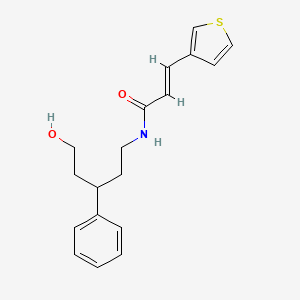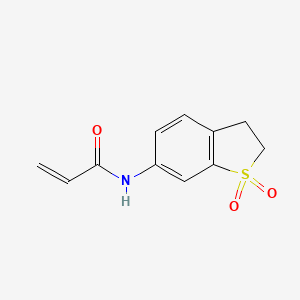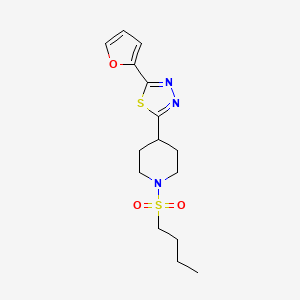
(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Rearrangement
The study of chemical rearrangements involving acrylamide derivatives highlights their potential in creating novel compounds with unique structures and properties. For instance, the double rearrangement of acrylamide compounds under specific conditions can lead to the formation of oxazin and diazin derivatives, showcasing the versatility of acrylamides in synthetic chemistry (Masataka Yokoyama, Hidekatsu Hatanaka, Kayoko Sakamoto, 1985).
Polymer Science
Acrylamide derivatives are pivotal in the development of polymers with unique characteristics, such as thermal sensitivity and pH-dependent solubility. For example, polymers derived from methacrylamides exhibiting thermosensitive properties have been synthesized, revealing the impact of polymer composition on their physical behavior in aqueous solutions (F. Du, Xiaonan Huang, Guangming Chen, Shrong-Shi Lin, D. Liang, Zi‐Chen Li, 2010).
Biochemistry and Molecular Biology
In biochemistry, acrylamide derivatives facilitate the study of protein interactions and enzyme activities. For example, the interaction between acrylamide derivatives and bovine serum albumin has been explored to understand the binding dynamics and structural changes in proteins, offering insights into drug design and protein engineering (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, Cui-wu Lin, 2012).
Optoelectronics and Nonlinear Optics
Acrylamide derivatives are utilized in the field of optoelectronics for designing materials with enhanced optical properties. Research into donor-acceptor substituted thiophene dyes, including acrylamide derivatives, has demonstrated their potential in optical limiting applications, contributing to the development of devices that protect human eyes and optical sensors (S. Anandan, S. Manoharan, N. Narendran, T. Girisun, A. Asiri, 2018).
Material Science and Engineering
The modification of polyacrylamide substrates with functional groups like N-hydroxysuccinimide has been validated for protein patterning, leading to the creation of materials that can precisely control cell adhesion and spreading. This advancement in substrate engineering enables more accurate studies of cell mechanics and behaviors, offering a versatile platform for mechanobiology research (M. Poellmann, A. W. Wagoner Johnson, 2013).
Eigenschaften
IUPAC Name |
(E)-N-(5-hydroxy-3-phenylpentyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-12-9-17(16-4-2-1-3-5-16)8-11-19-18(21)7-6-15-10-13-22-14-15/h1-7,10,13-14,17,20H,8-9,11-12H2,(H,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBXNPPYNZUSIL-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C=CC2=CSC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CCNC(=O)/C=C/C2=CSC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)
![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)
![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)
![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)
![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)
![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)
![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)